1-(5-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid
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Overview
Description
1-(5-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C11H10BrFO2 and a molecular weight of 273.10 g/mol. It is a useful research chemical, often employed in various scientific studies and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
1-(5-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
1-(5-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies to understand the interactions of cyclobutane derivatives with biological systems.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid is not well-documented. like other cyclobutane derivatives, it may interact with specific molecular targets and pathways in biological systems, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(5-bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid: Similar structure but with a chlorine atom instead of a fluorine atom.
1-(5-bromo-2-fluorophenyl)cyclobutane-1-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.
Uniqueness
1-(5-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
1314667-66-7 |
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Molecular Formula |
C11H10BrFO2 |
Molecular Weight |
273.10 g/mol |
IUPAC Name |
1-(5-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H10BrFO2/c12-7-2-3-9(13)8(6-7)11(10(14)15)4-1-5-11/h2-3,6H,1,4-5H2,(H,14,15) |
InChI Key |
ZHLJWZMVDSAWOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=C(C=CC(=C2)Br)F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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